molecular formula C18H20N2O5S B3540559 ethyl 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

ethyl 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B3540559
M. Wt: 376.4 g/mol
InChI Key: RDOFYONQRYANCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound with the linear formula C17H19NO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S(C1=CC=C(C)C=C1)(N(C)C2=CC=C(C(OCC)=O)C=C2)=O . This indicates the presence of a sulfonyl group attached to a 4-methylphenyl group, an amino group attached to a benzoate group, and an ethyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C17H19NO4S), CAS Number (16965-50-7), and MDL number (MFCD06371086) . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of research involving ethyl 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate are not clear from the available information. As this compound is part of a collection of unique chemicals provided for early discovery research , it may be used in various scientific investigations, depending on its properties and potential applications.

Properties

IUPAC Name

ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-25-18(22)14-6-8-15(9-7-14)20-17(21)12-19-26(23,24)16-10-4-13(2)5-11-16/h4-11,19H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOFYONQRYANCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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